Rational Design, Synthesis, and Structural Characterization of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
Rational Design, Synthesis, and Structural Characterization of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
Executive Summary
The compound 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one is a highly functionalized bis-nitroaromatic scaffold. Pyrazole cores, particularly those bearing nitro substituents, are privileged structures in medicinal chemistry, frequently leveraged for their antimicrobial, antiparasitic, and target-specific kinase inhibitory profiles[1]. By linking a 4-nitropyrazole moiety to a 3-nitrophenyl ring via an ethanone bridge, this molecule presents a unique spatial arrangement of dual electron-withdrawing pharmacophores.
This technical whitepaper deconstructs the chemical structure of this compound, details the mechanistic rationale behind its synthesis, and provides a self-validating, step-by-step experimental protocol for drug development professionals.
Structural Deconstruction & Pharmacophore Rationale
The molecular architecture of 2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (Molecular Formula: C11H8N4O5 ) consists of two primary domains connected by an α -carbonyl methylene linker.
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4-Nitro-1H-pyrazole Domain: The nitro group at the C4 position significantly alters the electron density of the pyrazole ring. It renders the heterocycle a potent hydrogen bond acceptor while simultaneously lowering the pKa of the N-H bond in its precursor state.
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3-Nitrophenyl Ethanone Domain: The meta-substituted nitrobenzene moiety provides essential steric bulk and electronic tuning, often utilized to enhance binding affinity within the hydrophobic pockets of target proteins.
Quantitative Data: Predicted Physicochemical Properties
To evaluate its viability as a small-molecule probe or drug candidate, key physicochemical parameters are summarized below.
| Property | Value | Rationale / Pharmacological Impact |
| Molecular Weight | 276.21 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness. |
| CLogP (Predicted) | ~1.8 - 2.2 | Favorable lipophilicity for passive membrane permeability without excessive hydrophobicity. |
| Topological Polar Surface Area (TPSA) | 134.5 Ų | High polarity driven by the dual nitro groups and carbonyl; restricts blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 0 | The absence of H-bond donors enhances the potential for oral bioavailability. |
| H-Bond Acceptors | 7 | Facilitates extensive target-protein interactions via the nitro and carbonyl oxygens. |
Mechanistic Synthesis & Workflow Design
The synthesis of this compound relies on the bimolecular nucleophilic substitution ( SN2 ) of 4-nitro-1H-pyrazole with 2-bromo-1-(3-nitrophenyl)ethanone[2][3].
Causality in Experimental Design
Successful N-alkylation of nitropyrazoles requires precise control over reaction conditions due to the distinct electronic properties of the starting materials:
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Nucleophile Deactivation: The C4-nitro group withdraws electron density via both resonance and inductive effects, drastically lowering the nucleophilicity of the pyrazole nitrogen. To counteract this, the pyrazole must be fully deprotonated to its highly nucleophilic pyrazolide anion[2].
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Base & Solvent Selection: Potassium carbonate ( K2CO3 ) in anhydrous N,N-dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive. Furthermore, K2CO3 is mild enough to prevent the base-catalyzed aldol condensation of the α -bromoacetophenone—a common, yield-destroying side reaction when stronger bases like sodium hydride (NaH) are employed[3].
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Electrophile Activation: The adjacent carbonyl group on 2-bromo-1-(3-nitrophenyl)ethanone lowers the σ∗ C-Br Lowest Unoccupied Molecular Orbital (LUMO) via orbital overlap, highly accelerating the SN2 attack.
Caption: SN2 N-alkylation workflow for 4-nitro-1H-pyrazole synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating in-process checks to confirm successful transformations.
Reagents:
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4-Nitro-1H-pyrazole (1.0 equiv, 10 mmol, 1.13 g)
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2-Bromo-1-(3-nitrophenyl)ethanone (1.1 equiv, 11 mmol, 2.68 g)
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Potassium carbonate, finely ground (1.5 equiv, 15 mmol, 2.07 g)
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Anhydrous DMF (20 mL)
Step-by-Step Methodology:
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Anion Generation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-nitro-1H-pyrazole and anhydrous DMF. Cool the solution to 0 °C under a nitrogen atmosphere. Add finely ground K2CO3 in three portions over 10 minutes.
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Validation Check: Stir at room temperature for 30 minutes. The solution will transition to a distinct yellow hue, confirming the formation of the pyrazolide anion.
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Electrophilic Addition: Re-cool the mixture to 0 °C. Add 2-bromo-1-(3-nitrophenyl)ethanone dropwise (if dissolved in 5 mL DMF) or in small solid portions.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4–6 hours.
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Validation Check: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting pyrazole spot ( Rf≈0.2 ) is consumed and a new, UV-active product spot appears ( Rf≈0.45 ).
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Quench and Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This quenches the reaction and solubilizes the DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 50 mL) to remove residual DMF, followed by brine (50 mL) to break any micro-emulsions.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure title compound.
Bioreductive Activation & Pharmacological Rationale
Compounds containing multiple nitroaromatic systems are frequently investigated as targeted prodrugs against anaerobic bacteria and hypoxic tumor microenvironments. The mechanism relies on the bioreductive activation of the nitro groups by pathogen-specific Type I nitroreductases[1].
Because mammalian cells generally lack these specific oxygen-insensitive nitroreductases, the bis-nitro compound remains inert in healthy tissue. Upon entering a susceptible pathogen, the nitro groups undergo sequential 2-electron reductions, generating highly reactive nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates. These electrophilic species induce severe oxidative stress and irreversibly crosslink DNA, triggering apoptosis.
Caption: Bioreductive activation of bis-nitroaromatics leading to cell death.
References
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Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry[Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Pharmaceuticals (PMC)[Link]
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Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Journal of Medicinal Chemistry[Link]
